molecular formula C19H24N4O3 B2771216 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034293-03-1

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2771216
CAS No.: 2034293-03-1
M. Wt: 356.426
InChI Key: PRKCQRPSLSIPBM-UHFFFAOYSA-N
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Description

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. For instance, azetidine-3-carboxylic acid derivatives can be synthesized from β-amino acids through cyclization reactions .

The final step involves coupling the indole derivative with the azetidine and piperidine rings. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidine-3-carboxamide): Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-3-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of an indole moiety, an azetidine ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-26-15-3-2-13-8-17(21-16(13)9-15)19(25)23-10-14(11-23)22-6-4-12(5-7-22)18(20)24/h2-3,8-9,12,14,21H,4-7,10-11H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCQRPSLSIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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